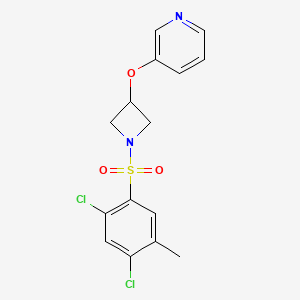![molecular formula C12H22N2 B2576373 (9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine CAS No. 2167725-17-7](/img/structure/B2576373.png)
(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine” is a chemical compound with the CAS Number: 2167725-17-7 . It has a molecular weight of 194.32 . The IUPAC name for this compound is (5,5-dimethyloctahydro-3aH-4,6-methanoisoindol-3a-yl)methanamine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C12H22N2/c1-11(2)8-3-9-5-14-7-12(9,6-13)10(11)4-8/h8-10,14H,3-7,13H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Synthesis and Characterization
- A novel synthesis method for 1,3-Dithiolane compounds, including N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, has been developed. This method involves a condensation reaction, with structural confirmation provided by 1H NMR and X-ray diffractions (Zhai Zhi-we, 2014).
Mechanism Exploration
- Research into the intramolecular aziridination of cyclopent-3-enyl-methylamines has yielded 1-azatricyclo[2.2.1.0(2,6)]heptanes, revealing the electrophilic nature of intermediates and proposing a lead(IV) amide intermediate as the aziridinating species (Huayou Hu et al., 2009).
Development of Novel Compounds
- Novel carbocyclic nucleosides and Pro-Tides derived from 4-Oxatricyclo[4.2.1.03,7]nonane-9-methanol have been synthesized, showing potential for further pharmacological applications (H. Hřebabecký et al., 2007).
- New palladium (Pd)II and platinum (Pt)II complexes based on Pyrrole Schiff Bases have been synthesized and characterized, demonstrating significant anticancer activity against various human cancerous and noncancerous cell lines (S. Mbugua et al., 2020).
Safety and Hazards
properties
IUPAC Name |
(9,9-dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-11(2)8-3-9-5-14-7-12(9,6-13)10(11)4-8/h8-10,14H,3-7,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGVEDOKUACOND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3CNCC3(C1C2)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(2-ethoxy-4-formylphenoxy)methyl]benzoate](/img/structure/B2576295.png)
![Methyl 3-iodo-2H-pyrazolo[4,3-b]pyridine-5-carboxylate](/img/structure/B2576296.png)
![Tert-butyl 3-[(2-methylpyrazol-3-yl)methylidene]azetidine-1-carboxylate](/img/structure/B2576297.png)
![Tert-butyl 3-[(2-chloropyrimidin-4-yl)-methylamino]azetidine-1-carboxylate](/img/structure/B2576299.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(2,5-difluorophenyl)prop-2-en-1-one](/img/structure/B2576300.png)
![2-(isopropylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2576302.png)


![methyl 3-(4-(ethoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2576307.png)
![2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2576310.png)

![3-Cyclopropyl-6-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2576312.png)
![5-bromo-2-chloro-N-[(4-fluorophenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2576313.png)